
CH5138303
Structure
3D Structure
Propriétés
IUPAC Name |
4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHQZSTZWNWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Description
Overview of Heat Shock Protein 90 (Hsp90) as a Molecular Chaperone and Therapeutic Target
Heat Shock Protein 90 is a highly conserved and abundant molecular chaperone that plays a crucial role in the cell. ku.edu Its primary function is to assist in the proper folding, stabilization, and activation of a diverse array of "client" proteins. ku.edu Many of these client proteins are key components of signal transduction pathways that are essential for cell growth, differentiation, and survival. researchgate.net
In cancerous cells, Hsp90 is often overexpressed and plays a vital role in maintaining the stability and function of numerous oncoproteins. nih.gov These oncoproteins, which are often mutated or overexpressed, are critical for the initiation and progression of tumors. By chaperoning these oncogenic client proteins, Hsp90 enables cancer cells to survive and proliferate. ku.edu This reliance of cancer cells on Hsp90 makes it an attractive target for therapeutic intervention. The inhibition of Hsp90 leads to the destabilization and subsequent degradation of its client proteins, thereby simultaneously disrupting multiple signaling pathways that are essential for tumor growth and survival. nih.gov
Historical Context and Evolution of Hsp90 Inhibitor Development
The journey of Hsp90 inhibitors began with the discovery of natural products that exhibited anticancer activity. The first of these was geldanamycin (B1684428), an ansamycin (B12435341) antibiotic that was found to bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its function. nih.gov However, the clinical development of geldanamycin was hampered by its poor solubility and hepatotoxicity. nih.gov This led to the development of derivatives such as 17-AAG and 17-DMAG, which showed improved properties but still faced challenges. nih.gov
The limitations of the first-generation, ansamycin-based inhibitors spurred the development of second-generation, fully synthetic Hsp90 inhibitors. These newer agents, often based on different chemical scaffolds such as purines and pyrazoles, were designed to have improved potency, selectivity, and pharmacokinetic profiles. nih.gov A significant challenge in Hsp90 inhibitor development has been the induction of the heat shock response, a cellular stress response that can lead to the upregulation of other heat shock proteins like Hsp70, potentially counteracting the effects of Hsp90 inhibition. youtube.com
Introduction of CH5138303 as a Novel Heat Shock Protein 90 Inhibitor
This compound has emerged from the ongoing efforts to develop improved Hsp90 inhibitors. It is a novel, orally available, small-molecule inhibitor of Hsp90. selleckchem.comselleckchem.com Chemically, this compound is classified as a tricyclic molecule, specifically a triazine derivative. nih.gov This distinct chemical structure sets it apart from the earlier ansamycin and purine-scaffold inhibitors. nih.govnih.gov
Preclinical studies have demonstrated that this compound exhibits high binding affinity for the N-terminal ATP-binding pocket of Hsp90α, with a dissociation constant (Kd) of 0.48 nM. selleckchem.comselleckchem.com This strong binding translates into potent anti-proliferative activity against various human cancer cell lines. selleckchem.com
Current Status in Preclinical and Translational Research
This compound is currently in the preclinical and translational phases of research. In vitro studies have shown its potent cell growth inhibitory activity against the HCT116 colorectal cancer cell line and the NCI-N87 gastric cancer cell line. selleckchem.com Furthermore, in vivo studies using a human NCI-N87 gastric cancer xenograft model in mice have demonstrated the potent antitumor efficacy of orally administered this compound. selleckchem.com
A key aspect of its preclinical profile is its high oral bioavailability in mice, which is a desirable characteristic for a potential therapeutic agent. selleckchem.comselleckchem.com The efficacy of this compound in preclinical models is attributed to its ability to reduce the phosphorylation and protein levels of several Hsp90 client proteins. nih.gov
Translational research efforts are focused on identifying biomarkers that could predict which tumors would be most sensitive to this compound and exploring its potential in combination with other anticancer therapies to enhance efficacy and overcome potential resistance mechanisms. nih.gov The unique chemical structure and potent preclinical activity of this compound position it as a significant compound for further investigation in the field of oncology.
Detailed Research Findings
The preclinical evaluation of this compound has yielded significant data regarding its potency and efficacy.
Table 1: In Vitro Activity of this compound
Cell Line | Cancer Type | IC50 (nM) |
HCT116 | Colorectal Cancer | 98 |
NCI-N87 | Gastric Cancer | 66 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | ||
Data sourced from selleckchem.com |
Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy of this compound
Parameter | Value |
Binding Affinity (Kd for Hsp90α) | 0.48 nM |
Oral Bioavailability (in mice) | 44% |
In Vivo Efficacy | Potent antitumor activity in NCI-N87 gastric cancer xenograft model |
Kd: The dissociation constant, a measure of the binding affinity between a ligand and a protein. A lower Kd indicates a stronger binding affinity. | |
Data sourced from selleckchem.comselleckchem.com |
Molecular Mechanism of Action of Ch5138303
Target Identification and Binding Kinetics
The efficacy of CH5138303 as an Hsp90 inhibitor is defined by its precise targeting and the kinetics of its binding interaction.
Specificity and High Affinity Binding to Hsp90α (N-terminal ATP-binding pocket)
This compound demonstrates a high degree of specificity and potent binding affinity for the alpha isoform of Hsp90 (Hsp90α). medchemexpress.com Its mechanism of action involves direct interaction with the highly conserved N-terminal domain of the Hsp90 protein. medchemexpress.com This domain contains a crucial ATP-binding pocket, which is essential for the chaperone's activity. By competitively occupying this site, this compound effectively blocks the binding and subsequent hydrolysis of ATP, a process that is indispensable for the conformational changes required for Hsp90 to fold and activate its client proteins.
The inhibition of Hsp90's ATPase activity leads to the destabilization and eventual proteasomal degradation of Hsp90 client proteins, many of which are critical for tumor cell proliferation and survival.
Quantitative Characterization of Binding Interactions (e.g., Dissociation Constant, Kd)
The strength of the interaction between this compound and Hsp90α has been quantified through biochemical assays. Surface plasmon resonance (SPR) analysis has been used to determine the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.
Research indicates that this compound binds to the N-terminal fragment of Hsp90α with very high affinity. The reported Kd values are in the sub-nanomolar range, underscoring the potency of the compound. Specifically, studies have reported a Kd of 0.52 nM medchemexpress.com or 0.48 nM. selleckchem.com This strong binding affinity is a key factor in its potent inhibition of Hsp90 function and its resulting anti-proliferative activities in cancer cell lines. medchemexpress.comselleckchem.com
Compound | Target | Dissociation Constant (Kd) | Source |
---|---|---|---|
This compound | Hsp90α (N-terminal) | 0.48 nM | selleckchem.com |
This compound | Hsp90α (N-terminal) | 0.52 nM | medchemexpress.com |
Structural Basis of Interaction with Hsp90
Understanding the three-dimensional structure of the this compound-Hsp90 complex is crucial for elucidating the precise mechanism of inhibition and for guiding further drug development.
X-ray Co-crystal Structure Analysis of this compound-Hsp90 Complex
As of the latest available data, a public X-ray co-crystal structure of this compound bound to Hsp90 has not been deposited in the Protein Data Bank (PDB). The determination of such a structure would provide definitive, high-resolution details of the binding orientation and the specific molecular interactions between the inhibitor and the protein. In the absence of a direct crystal structure, information regarding the binding mode is typically derived from molecular modeling studies, often guided by the crystal structures of Hsp90 complexed with analogous inhibitors.
Identification of Key Amino Acid Residues Involved in Binding
While a specific crystallographic map of this compound's interactions is not publicly available, the binding of inhibitors to the N-terminal ATP pocket of Hsp90 is known to involve a conserved set of amino acid residues. These residues form a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the binding site. Key residues in this pocket that are critical for the binding of various Hsp90 inhibitors include Asn51, Lys58, Met98, Leu107, and Phe138. For instance, the natural inhibitor geldanamycin (B1684428) forms hydrogen bonds with residues such as Asn51 and Lys58. It is highly probable that this compound, as a competitive inhibitor of the same site, also engages with a similar constellation of these critical residues to achieve its high-affinity binding.
Comparative Analysis of Binding Modes with Natural Hsp90 Inhibitors (e.g., Geldanamycin)
The natural product Geldanamycin is a well-characterized Hsp90 inhibitor that also binds to the N-terminal ATP pocket. It adopts a characteristic U-shaped conformation within the binding site, stabilized by numerous hydrogen bonds and van der Waals interactions. The benzoquinone moiety of Geldanamycin is a key feature of its interaction.
Like Geldanamycin, this compound functions as an ATP-competitive inhibitor, occupying the same binding pocket. However, this compound possesses a distinct chemical scaffold based on a 2-amino-1,3,5-triazine structure. medchemexpress.com This structural difference implies a unique set of interactions with the amino acid residues of the ATP-binding site compared to the ansa-macrocycle structure of Geldanamycin. While both inhibitors achieve the same functional outcome—the blockade of ATP binding and hydrolysis—the specific geometry and chemical nature of their interactions within the pocket differ. The design of this compound represents a synthetic approach to replicate the inhibitory function of natural products like Geldanamycin but with potentially different pharmacological properties derived from its unique chemical structure.
Functional Consequences of Hsp90 Inhibition by this compound
The inhibition of Hsp90 by this compound triggers significant functional consequences, primarily revolving around the disruption of protein homeostasis, which is critical for cancer cell survival. nih.govnih.gov
Impairment of Hsp90 Chaperone Function
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the conformational maturation, stability, and function of a wide array of "client" proteins. nih.govscilit.com Many of these client proteins are key signaling molecules, such as protein kinases and transcription factors, that are often mutated or overexpressed in cancer cells, driving tumor progression. nih.govnih.gov The chaperone function of Hsp90 is a dynamic process that depends on a complex, ATP-driven conformational cycle. nih.govnih.gov
This compound, by binding to the N-terminal domain of Hsp90, locks the chaperone in a specific, non-functional conformation. medchemexpress.com This prevents the necessary conformational changes required for Hsp90 to bind to and correctly fold its client proteins. frontiersin.org The disruption of these interactions impairs the maturation and stabilization of numerous oncoproteins that are crucial for the proliferation and survival of cancer cells. frontiersin.orgmdpi.com Consequently, the inhibition of Hsp90's chaperone activity simultaneously affects multiple oncogenic signaling pathways. frontiersin.orgmdpi.com
Table 1: In Vitro Activity of this compound
Target | Measurement | Value | Cell Line |
---|---|---|---|
Hsp90α (N-terminal) | Binding Affinity (Kd) | 0.52 nM | N/A |
Cell Proliferation | IC50 | 0.098 µM | HCT116 (Colon Cancer) |
Cell Proliferation | IC50 | 0.066 µM | NCI-N87 (Gastric Cancer) |
Degradation of Hsp90 Client Proteins via Ubiquitin-Proteasome Pathway
A primary consequence of impairing Hsp90 chaperone function is the targeted destruction of its client proteins. When Hsp90 is inhibited by a compound like this compound, its client proteins, unable to achieve or maintain their proper conformation, are recognized by the cell's quality control machinery as misfolded. nih.govresearchgate.net This recognition marks them for degradation.
The cell directs these destabilized proteins to the ubiquitin-proteasome pathway. nih.govmdpi.com This process involves the recruitment of E3 ubiquitin ligases, such as the C-terminus of Hsp70-interacting protein (CHIP) and Cullin5 (Cul5), to the Hsp90-client protein complex. nih.govnih.gov These ligases attach a chain of ubiquitin molecules to the client protein, a signal that targets it to the proteasome for destruction. nih.govresearchgate.net The rapid degradation of these client proteins, many of which are oncogenic drivers, leads to the shutdown of critical growth and survival signaling pathways within the cancer cell. nih.govnih.gov
Table 2: Examples of Hsp90 Client Proteins Degraded Upon Inhibition
Client Protein | Function | Associated Cancer Type(s) |
---|---|---|
ErbB2 (HER2) | Receptor Tyrosine Kinase | Breast Cancer, Gastric Cancer |
Akt | Serine/Threonine Kinase | Various Cancers |
Cdk4 | Cyclin-Dependent Kinase | Various Cancers |
Hif-1α | Transcription Factor | Various Cancers |
Raf-1 | Serine/Threonine Kinase | Various Cancers |
Inhibition of Hsp90 ATPase Activity
The chaperone cycle of Hsp90 is critically dependent on the binding and subsequent hydrolysis of adenosine (B11128) triphosphate (ATP). nih.govnih.gov This ATPase activity provides the energy for the conformational changes that allow Hsp90 to engage with, fold, and release its client proteins. nih.gov The N-terminal domain of Hsp90 contains a highly conserved ATP-binding pocket, known as the Bergerat fold, which is the site of this activity. nih.govmdpi.com
Hsp90 inhibitors like this compound are designed to function as competitive inhibitors of ATP. medchemexpress.comfrontiersin.org They occupy the nucleotide-binding pocket in the N-terminal domain, often with a higher affinity than ATP itself. nih.gov By blocking this site, this compound directly inhibits the intrinsic ATPase activity of Hsp90. nih.gov This cessation of the ATP-driven cycle halts the chaperone machinery, leading to the functional consequences described above: the impairment of chaperone function and the subsequent degradation of client proteins. nih.govnih.gov The inhibition of ATPase activity effectively shifts the Hsp90 complex into a conformation that favors client-protein degradation. nih.gov
Preclinical Efficacy Studies of Ch5138303 in Oncological Models
In Vitro Antineoplastic Activity
In vitro studies have shown that CH5138303 exhibits potent cell growth inhibitory activity against a range of human cancer cell lines. selleckchem.commedchemexpress.comchemsrc.commedkoo.commedchemexpress.com This antiproliferative effect is a key indicator of its potential as an antineoplastic agent. researchgate.net
Potent Cell Growth Inhibition in Human Colorectal Cancer Cell Lines (e.g., HCT116)
This compound has demonstrated potent cell growth inhibitory activity in human colorectal cancer cell lines, including HCT116. Studies have reported IC50 values in the nanomolar range for HCT116 cells. For instance, an IC50 of 98 nM has been observed for this cell line after a 4-day incubation period using a CCK-8 assay. selleckchem.commedchemexpress.comchemsrc.commedkoo.commedchemexpress.comselleck.co.jp Another study reported an IC50 of 89 nM for HCT116 cells. caymanchem.com
Here is a table summarizing the reported IC50 values for this compound in HCT116 cells:
Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
HCT116 | Cytotoxicity assay (CCK-8) | 4 days | 98 nM (0.098 μM) | selleckchem.commedchemexpress.comchemsrc.commedkoo.commedchemexpress.comselleck.co.jp |
HCT116 | Growth inhibition | Not specified | 89 nM | caymanchem.com |
Potent Cell Growth Inhibition in Human Gastric Cancer Cell Lines (e.g., NCI-N87)
Similarly, this compound has shown potent cell growth inhibition against human gastric cancer cell lines, such as NCI-N87. selleckchem.commedchemexpress.comchemsrc.commedkoo.commedchemexpress.comselleck.co.jp IC50 values in the nanomolar range have been consistently reported for NCI-N87 cells. A 4-day incubation with this compound resulted in an IC50 of 66 nM for NCI-N87 cells in a CCK-8 assay. selleckchem.commedchemexpress.comchemsrc.commedkoo.commedchemexpress.comselleck.co.jp Another source also reported an IC50 of 66 nM for NCI-N87 cells. caymanchem.com
Here is a table summarizing the reported IC50 values for this compound in NCI-N87 cells:
Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
NCI-N87 | Cytotoxicity assay (CCK-8) | 4 days | 66 nM (0.066 μM) | selleckchem.commedchemexpress.comchemsrc.commedkoo.commedchemexpress.comselleck.co.jp |
NCI-N87 | Growth inhibition | Not specified | 66 nM | caymanchem.com |
Effects on Other Tumor Cell Lines and Sensitivity Profiles
While specific data on a broad panel of other tumor cell lines was not extensively detailed in the provided search results beyond HCT116 and NCI-N87, the compound is described as showing strong in vitro cell growth inhibition against "human cancer cell lines" more generally. medkoo.comresearchgate.net The efficacy of Hsp90 inhibitors can vary across different cancer cell lines depending on their reliance on Hsp90 client proteins for survival and proliferation. researchgate.net Research into other Hsp90 inhibitors suggests that their activity and the mechanism of action, including effects on client protein degradation, can differ between cell lines. oncotarget.com
Induction of Cell Cycle Arrest (e.g., G2/M phase)
Inhibition of Hsp90 by compounds like this compound can lead to cell cycle arrest. oncotarget.comnih.gov While direct evidence specifically for this compound inducing G2/M phase arrest was not explicitly found in the provided snippets, other Hsp90 inhibitors have been shown to cause cell cycle arrest, including at the G2/M phase, in various cancer cell lines. nih.govselleckchem.comselleck.co.jp For example, KRIBB11, another HSF1 inhibitor, has been shown to arrest the cell cycle at the G2/M phase in HCT-116 cells. selleckchem.com Pseudolaric acid A, another Hsp90 inhibitor, also induces cell cycle arrest at the G2/M phase. selleck.co.jpselleckchem.com
Apoptosis Induction in Cancer Cell Lines
Hsp90 inhibition is known to induce apoptosis in cancer cells. oncotarget.comnih.govfrontiersin.org Although explicit details on this compound's mechanism of apoptosis induction were not provided, the compound is expected to promote apoptosis as a consequence of Hsp90 inhibition and the subsequent degradation of pro-survival client proteins. oncotarget.comnih.govglpbio.com Other Hsp90 inhibitors have been shown to induce apoptosis in various cancer cell types, often associated with the downregulation of antiapoptotic proteins like AKT and survivin. nih.gov Combining Hsp90 inhibitors with other agents like TRAIL has also been shown to enhance apoptosis in colorectal cancer cells by suppressing survival signaling. nih.gov
In Vivo Antitumor Efficacy in Xenograft Models
This compound has demonstrated potent antitumor efficacy in in vivo xenograft models. medchemexpress.comchemsrc.commedkoo.commedchemexpress.comresearchgate.netselleck.co.jpcaymanchem.commedchemexpress.eunih.govpatsnap.com Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo efficacy of potential cancer therapeutics. crownbio.comnih.gov
In a human NCI-N87 gastric cancer xenograft model, this compound has been shown to produce potent antitumor efficacy. medchemexpress.comchemsrc.commedkoo.commedchemexpress.comresearchgate.netselleck.co.jpcaymanchem.commedchemexpress.eunih.govpatsnap.com Studies have reported significant tumor growth inhibition (TGI) in these models. For instance, a TGI of 136% has been observed. medchemexpress.comchemsrc.commedkoo.commedchemexpress.comresearchgate.netnih.govpatsnap.com The compound also displayed high oral bioavailability in mice, which is crucial for its potential as an orally administered therapeutic agent. medchemexpress.comchemsrc.commedkoo.commedchemexpress.comresearchgate.netselleck.co.jpcaymanchem.comnih.govpatsnap.com
Here is a table summarizing the in vivo efficacy data for this compound in the NCI-N87 xenograft model:
Animal Model | Cancer Type | Efficacy Endpoint | Result | Reference |
Mice with human NCI-N87 xenograft | Gastric Cancer | Antitumor efficacy | Potent | medchemexpress.comchemsrc.commedkoo.commedchemexpress.comresearchgate.netselleck.co.jpcaymanchem.commedchemexpress.eunih.govpatsnap.com |
Mice with human NCI-N87 xenograft | Gastric Cancer | Tumor Growth Inhibition | 136% | medchemexpress.comchemsrc.commedkoo.commedchemexpress.comresearchgate.netnih.govpatsnap.com |
Potent Antitumor Efficacy in Human Gastric Cancer Xenograft Models (e.g., NCI-N87 model)
This compound has shown potent antitumor efficacy in human gastric cancer xenograft models, notably in the NCI-N87 model. genecards.orgmed-life.cnbiorxiv.org The NCI-N87 cell line is derived from a human gastric carcinoma and is characterized by the overexpression of HER2, a common feature in a subset of gastric cancers associated with poor prognosis. Studies using SCID mice bearing NCI-N87 cells have demonstrated that this compound exhibits significant antitumor effects. med-life.cn
Evaluation of Tumor Growth Inhibition (TGI) Metrics
Tumor Growth Inhibition (TGI) is a key metric used to assess the efficacy of anticancer agents in preclinical xenograft models. TGI is typically calculated based on the change in tumor volume in treated groups compared to control groups over a specific period. A TGI of 100% indicates complete inhibition of tumor growth, while values exceeding 100% suggest tumor regression. In studies using the human NCI-N87 gastric cancer xenograft model, this compound has demonstrated potent antitumor efficacy with a reported TGI of 136%. genecards.orgmed-life.cn A median effective dose (ED50) of 3.9 mg/kg has also been reported for this compound in this model. med-life.cn
Analysis of Pharmacodynamic Biomarkers of Response in Xenograft Tumors
Pharmacodynamic biomarkers are crucial for understanding the biological effects of a drug within the tumor and for predicting response. In the context of Hsp90 inhibitors like this compound, pharmacodynamic biomarkers often involve the assessment of the levels and phosphorylation status of Hsp90 client proteins. Changes in these biomarkers within the xenograft tumors after treatment can indicate successful target engagement and pathway modulation. While specific pharmacodynamic biomarker data for this compound in xenograft tumors are not extensively detailed in the provided snippets, studies with other inhibitors in xenograft models highlight the importance of monitoring markers such as phosphorylated AKT (pAKT) and phosphorylated ERK (pERK) as indicators of pathway modulation and response. genecards.org The mechanism of Hsp90 inhibitors leading to the degradation of client proteins underscores the relevance of monitoring these proteins as pharmacodynamic biomarkers. genecards.orgnih.gov
Modulation of Oncogenic Signaling Pathways and Client Proteins
This compound, as an Hsp90 inhibitor, exerts its effects by interfering with the chaperone function of Hsp90. This interference leads to the destabilization and degradation of numerous oncogenic client proteins that depend on Hsp90 for their proper folding and stability. genecards.orgnih.gov
Downregulation of Raf1, AKT, EGFR, and HER2 Protein Levels and Phosphorylation
Several key oncogenic signaling proteins, including Raf1, AKT, EGFR, and HER2, are known clients of Hsp90. genecards.orgnih.gov Hsp90 is essential for maintaining the conformational maturation, stability, and function of these proteins. genecards.org Inhibition of Hsp90 by compounds like this compound disrupts their association with the chaperone, leading to their ubiquitination and subsequent degradation via the proteasome. nih.gov This degradation results in the downregulation of the protein levels of Raf1, AKT, EGFR, and HER2. Furthermore, the inhibition of Hsp90 can also impact the phosphorylation status of these proteins, thereby suppressing downstream signaling pathways that drive cell proliferation and survival.
Impact on Other Critical Oncogenic Client Proteins and their Stability
Beyond Raf1, AKT, EGFR, and HER2, Hsp90 chaperones a wide array of other critical oncogenic client proteins. These include proteins involved in various cellular processes crucial for cancer progression, such as cell cycle regulation and immune responses. genecards.orgnih.gov Examples of other Hsp90 client proteins include BCR-ABL and mutated p53. genecards.orgnih.gov By destabilizing and promoting the degradation of these diverse client proteins, Hsp90 inhibitors like this compound can simultaneously impact multiple oncogenic pathways, contributing to their antitumor activity. nih.gov The interaction between client proteins and Hsp90 is regulated by the nucleotide binding status of Hsp90, and inhibitors that compete with ATP binding can disrupt this interaction, leading to client protein degradation. nih.gov
Pharmacological and Preclinical Safety Assessment of Ch5138303
In Vivo Pharmacokinetic Profiles
The in vivo pharmacokinetic profile of a drug candidate provides critical insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics within a living organism. Understanding these parameters is essential for predicting the compound's behavior in clinical settings.
Oral Bioavailability in Preclinical Species
Oral bioavailability, a key determinant of a drug's potential for convenient oral administration, has been assessed for CH5138303 in mice. Studies have demonstrated that this compound exhibits an oral bioavailability of 44.0% in this species. This finding indicates a significant level of absorption and systemic exposure following oral administration in this preclinical model.
Table 1: Oral Bioavailability of this compound in Preclinical Species
Species | Oral Bioavailability (%) |
Mouse | 44.0 |
Data for other preclinical species such as rats and dogs are not currently available in the public domain.
In Vitro Metabolic Stability
The metabolic stability of a compound provides an early indication of its potential for degradation by metabolic enzymes, primarily in the liver. These in vitro assays are fundamental in predicting a compound's in vivo half-life and clearance.
Liver Microsomal Stability
An evaluation of the stability of this compound in liver microsomes from various preclinical species is a critical step in understanding its metabolic fate. However, specific data from such in vitro metabolic stability studies for this compound, including parameters like half-life (t½) or the percentage of the compound remaining after incubation with liver microsomes, are not presently available in the public domain. These studies are essential to identify the primary metabolic pathways and potential inter-species differences in metabolism.
General Preclinical Safety Considerations
Initial safety assessments in animal models are vital to identify any potential adverse effects of a new chemical entity. These studies help in establishing a preliminary safety profile before advancing to clinical trials.
Body Weight Changes in Animal Studies
Monitoring body weight is a general indicator of an animal's health during a toxicology study. In a preclinical study involving SCID mice bearing NCI-N87 gastric cancer xenografts, administration of this compound was reported to not cause any significant loss of body weight. This observation suggests a favorable tolerability profile in this specific animal model under the tested conditions.
Table 2: Summary of Body Weight Changes for this compound in Animal Studies
Species | Study Details | Observation on Body Weight |
SCID Mice | NCI-N87 xenograft model | No significant loss of body weight |
Detailed data on body weight changes in other preclinical species such as rats or dogs are not currently available.
Therapeutic Applications and Combination Strategies for Ch5138303
Combination Therapy in Oncology
The application of CH5138303 in oncology often involves combination strategies to enhance efficacy and overcome resistance mechanisms. Combining drugs that work through different molecular mechanisms is a recognized approach to increase tumor cell killing and reduce the likelihood of drug resistance. cancer.gov
Synergistic Antitumor Effects with Existing Targeted Therapies (e.g., Erlotinib)
Studies have explored the potential of combining Hsp90 inhibitors, such as this compound, with existing targeted therapies like erlotinib (B232). Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain cancers, including non-small cell lung cancer (NSCLC). drugbank.commayoclinic.org It inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR. drugbank.com
Research with another Hsp90 inhibitor, CH5164840, demonstrated enhanced antitumor activity when combined with erlotinib against NSCLC cell lines and xenograft models. nih.gov This combination was effective even in an erlotinib-resistant model with the T790M mutation, where erlotinib alone showed low efficacy. nih.gov The combination treatment effectively suppressed ERK signaling in the erlotinib-resistant model. nih.gov These findings suggest that Hsp90 inhibition can enhance the antitumor activity of EGFR-targeting agents, supporting the therapeutic potential of such combinations against EGFR-addicted NSCLC. nih.gov While direct synergistic data for this compound and erlotinib was not explicitly found, the principle of combining an Hsp90 inhibitor with an EGFR inhibitor like erlotinib for synergistic effects is supported by studies with similar compounds.
Combination with Cell Cycle Kinase Inhibitors (e.g., CDK2/9 Inhibitors)
Cell cycle dysregulation is a hallmark of cancer, and cyclin-dependent kinases (CDKs) play a crucial role in regulating cell cycle progression. nih.govijdrug.com Inhibitors targeting CDKs have been investigated as potential cancer therapeutics. ijdrug.com Combined inhibition of CDK2 and CDK9 has emerged as a promising strategy in certain cancers, such as colorectal cancer. nih.govcyclacel.com
Studies utilizing high-throughput screening have identified CDK inhibitors among the most effective cytotoxic compounds in patient-derived colorectal cancer cell lines. nih.govcyclacel.com Specifically, combined targeting of CDK1, CDK2, and CDK9 showed high effectiveness. nih.govcyclacel.com Knockdown of CDK9 in the presence of a CDK2 inhibitor demonstrated synergistic activity, inducing significant G2-M arrest and anaphase catastrophe. nih.gov In vivo studies also showed that combined CDK2/9 inhibition synergistically reduced tumor growth in patient-derived xenograft models. nih.govcyclacel.com
While direct research on the combination of this compound with CDK2/9 inhibitors was not found, the established role of Hsp90 in regulating proteins involved in cell cycle control and the synergistic effects observed with combined CDK inhibition suggest a potential area for further investigation. Hsp90 client proteins include kinases involved in signal transduction and cell cycle regulation. nih.govnih.gov
Integration into Tumor-Targeted Protein Degradation Chimeras (e.g., T-PEACH)
This compound has been explored for integration into tumor-targeted protein degradation chimeras (T-PEACH). google.com T-PEACH molecules are designed to induce targeted oncogenic protein degradation by leveraging the cell's own proteasome machinery. google.com These chimeras typically comprise a first moiety that binds to a chaperone complex component (like HSP90 or HSP70), a second moiety that binds to a target protein for degradation, and a tether connecting the two. google.com
A technical advantage of T-PEACH molecules that bind to HSP90 complexes is their potential for selective retention in tumors, which can enhance the therapeutic index. google.com This selective retention is attributed to the high levels of active HSP90 present in tumors. googleapis.com By binding to the chaperone complex, T-PEACH molecules can facilitate the ubiquitylation and subsequent proteasomal degradation of target proteins. google.com this compound, as an Hsp90 inhibitor, represents a suitable first moiety for such chimeras, enabling the targeting of the chaperone complex to facilitate the degradation of oncogenic client proteins. google.com
Potential in Overcoming Drug Resistance Mechanisms in Cancer
Drug resistance is a major challenge in cancer treatment, involving complex mechanisms such as genetic mutations, activation of alternative signaling pathways, and alterations in the tumor microenvironment. cancer.govmdpi.commdpi.comnih.govoncotarget.com Targeted protein degradation, the mechanism leveraged by T-PEACH molecules incorporating Hsp90 inhibitors like this compound, has emerged as a promising strategy to overcome drug resistance in various diseases, including cancer. mdpi.com
Antifungal Applications
Beyond its potential in oncology, this compound has also shown activity in antifungal applications, particularly in combination therapy against resistant strains.
Activity against Azole-Resistant Candida albicans Strains in Combination Therapy
Candida albicans is a common fungal pathogen, and the increasing prevalence of drug resistance, particularly to azole antifungal agents, poses a significant clinical challenge. researchgate.netmdpi.comnih.gov Hsp90 plays an essential role in conferring resistance to azole antifungal agents in C. albicans. researchgate.net Pharmacological inhibitors targeting Hsp90 have been shown to effectively reverse azole resistance. researchgate.net
This compound, as an Hsp90 inhibitor, has been tested for its antifungal activity, both alone and in combination with fluconazole (B54011) (FLC), an azole antifungal. researchgate.net While some Hsp90 inhibitors may not have a direct effect on the growth of azole-resistant C. albicans when used alone, they can exhibit potent synergistic antifungal activity in combination with FLC. e-century.usresearchgate.net Studies with other non-Geldanamycin Hsp90 inhibitors have demonstrated marked reductions in the Minimum Inhibitory Concentrations (MICs) of FLC against FLC-resistant C. albicans strains when used in combination. e-century.us This synergistic effect has been observed in checkerboard microdilution assays and has also shown enhancement of FLC activity against C. albicans biofilm formation in vitro. e-century.us The potential for Hsp90 inhibitors like this compound to enhance the efficacy of existing antifungal drugs against resistant strains highlights their potential as a therapeutic strategy for fungal infectious diseases. e-century.us
Here is a data table summarizing some relevant findings from the search results regarding the activity of Hsp90 inhibitors in combination with antifungals against C. albicans:
Hsp90 Inhibitor | Antifungal Agent | C. albicans Strain Type | Observed Effect in Combination | Source |
This compound | FLC | Azole-resistant | Tested in combination researchgate.net | researchgate.net |
Ganetespib | FLC | Azole-resistant | Synergistic antifungal activities researchgate.net | researchgate.net |
HSP990 | FLC | FLC-resistant | Potent synergistic antifungal activity, reduced FLC MIC80s, enhanced activity against biofilm formation e-century.us | e-century.us |
AUY922 | FLC | Azole-resistant | Tested in combination researchgate.net | researchgate.net |
PU-H71 | FLC | Azole-resistant | Tested in combination researchgate.net | researchgate.net |
Note: The table includes information on this compound and other Hsp90 inhibitors tested in similar contexts to provide a broader understanding of the class's potential.
Synergistic Effects with Conventional Antifungal Agents (e.g., Fluconazole)
Studies have demonstrated that this compound exhibits synergistic antifungal activity when used in combination with conventional antifungal agents, such as fluconazole (FLC). researchgate.netnih.govmedchemexpress.com This synergy is particularly notable against azole-resistant strains of Candida albicans, a common fungal pathogen. researchgate.netnih.gov
While this compound alone may not show significant direct antifungal effects at certain concentrations (e.g., MIC > 64 µg/mL in microdilution assays), its combination with fluconazole has been shown to be effective both in vitro and in vivo. researchgate.netnih.gov The fractional inhibitory concentration index (FICI) for the combination of this compound and FLC against azole-resistant C. albicans has been reported as 0.500, indicating a synergistic interaction. medchemexpress.com
Research findings suggest that this synergistic effect allows for the use of lower doses of fluconazole, which could potentially mitigate the side effects associated with higher antifungal drug concentrations. modares.ac.ir
Mechanistic Insights into Antifungal Action as an Hsp90 Inhibitor
The mechanism underlying the antifungal action of this compound, particularly its synergy with fluconazole, is linked to its role as an Hsp90 inhibitor. Hsp90 is a molecular chaperone crucial for the folding and stability of various client proteins, including those involved in fungal virulence and drug resistance. researchgate.netresearchgate.netnih.gove-century.us
In fungi, Hsp90 influences development and modulates drug resistance. e-century.us By inhibiting Hsp90, this compound can interfere with fungal resistance mechanisms. Specifically, in combination with fluconazole, this compound has been shown to reduce cell efflux and downregulate the expression of genes associated with azole resistance, such as CDR1, CDR2, ERG11, and MDR1. researchgate.netnih.gov These genes are known to encode efflux pumps and enzymes involved in ergosterol (B1671047) synthesis, the primary target of azole antifungals like fluconazole. nih.govfishersci.camims.comarpimed.am
Advanced Research Methodologies Employed in Ch5138303 Studies
In Vitro Experimental Models
In vitro models provide a controlled environment to dissect the specific cellular and molecular effects of CH5138303.
Cell-Based Proliferation and Cytotoxicity Assays (e.g., Cell Counting Kit-8)
To determine the anti-proliferative and cytotoxic effects of this compound, researchers utilize cell-based assays. A common method is the Cell Counting Kit-8 (CCK-8) assay. tocris.comnih.govdojindo.com This colorimetric assay quantifies viable cells by measuring the activity of cellular dehydrogenases. rndsystems.comnih.gov These enzymes in living cells reduce a water-soluble tetrazolium salt, WST-8, into a soluble orange formazan (B1609692) dye. tocris.comrndsystems.com The amount of formazan produced is directly proportional to the number of viable cells, which can be measured by absorbance. tocris.comdojindo.com
Studies have demonstrated that this compound exhibits potent anti-proliferative activity against various human cancer cell lines. For instance, after a four-day incubation period, this compound showed significant cytotoxicity in both human colorectal carcinoma (HCT116) and gastric cancer (NCI-N87) cells, as determined by the CCK-8 assay. medchemexpress.comselleck.cn The half-maximal inhibitory concentration (IC50) values from these assays quantify the compound's potency. selleck.cn
Table 1: In Vitro Anti-proliferative Activity of this compound
Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Source(s) |
---|---|---|---|---|---|
HCT116 | Colorectal Carcinoma | CCK-8 | 4 days | 0.098 | medchemexpress.comselleck.cn |
NCI-N87 | Gastric Cancer | CCK-8 | 4 days | 0.066 | medchemexpress.comselleck.cn |
Biochemical Assays for Hsp90 Enzyme Activity and Client Protein Degradation
Biochemical assays are fundamental to confirming that this compound directly engages its intended target, Heat shock protein 90 (Hsp90), and disrupts its function. Hsp90 is a molecular chaperone that depends on ATP hydrolysis to facilitate the proper folding and stability of numerous "client" proteins, many of which are critical for tumor growth and survival. nih.govnih.gov
The binding affinity of this compound to Hsp90 has been quantified using techniques like surface plasmon resonance. selleck.cn These assays reveal a high binding affinity of the compound for the N-terminal domain of Hsp90α, with a dissociation constant (Kd) in the low nanomolar range, indicating a potent and direct interaction. medchemexpress.comselleck.cnselleck.co.jp
Inhibition of Hsp90's chaperone function leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. nih.govnih.gov A key method to verify the activity of an Hsp90 inhibitor in cells is to measure the depletion of these client proteins. nih.gov Research shows that treatment of NCI-N87 gastric cancer cells with this compound resulted in the degradation of EGFR, a known Hsp90 client protein. selleck.cn The degradation of other sensitive client proteins, such as Akt and cRaf, is also a common indicator of Hsp90 inhibition. nih.govnih.gov
Table 2: Biochemical Activity of this compound
Target | Assay Method | Parameter | Value | Effect | Source(s) |
---|---|---|---|---|---|
Hsp90α | Surface Plasmon Resonance | Kd | 0.48 nM - 0.52 nM | High binding affinity | medchemexpress.comselleck.cnselleck.co.jp |
Hsp90 | Western Blot | Client Protein Level | Reduction | Degradation of EGFR in NCI-N87 cells | selleck.cn |
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Western Blot, RT-PCR, qPCR)
To investigate the molecular consequences of Hsp90 inhibition by this compound, researchers employ techniques like Western blotting and reverse transcription-quantitative polymerase chain reaction (RT-qPCR). nih.govresearchgate.netnih.gov
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. researchgate.net In the context of this compound studies, it is essential for confirming the degradation of Hsp90 client proteins, such as EGFR, Akt, and IKB. selleck.cnresearchgate.net This method provides visual and quantitative evidence of the inhibitor's downstream effects on key signaling pathways. researchgate.net Furthermore, Western blotting can be used to detect the cleavage of proteins like PARP, which is a hallmark of apoptosis, thereby linking Hsp90 inhibition to programmed cell death. nih.gov
RT-qPCR is a sensitive method for measuring the expression levels of specific genes. nih.govsemanticscholar.org While Hsp90 inhibitors primarily act post-translationally by causing protein degradation, RT-qPCR can be used to assess any compensatory changes in gene expression, such as the upregulation of other heat shock protein genes (e.g., Hsp70) as part of the cellular stress response. researchgate.net
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful methodology for analyzing the characteristics of individual cells within a large population. nih.govresearchgate.net It is indispensable for studying the effects of anti-cancer compounds like this compound on the cell cycle and apoptosis. nih.govyoutube.com
By staining cells with a fluorescent DNA-binding dye, flow cytometry can quantify the DNA content of each cell and categorize the population into different phases of the cell cycle (G0/G1, S, and G2/M). nih.govresearchgate.net Treatment with Hsp90 inhibitors can lead to cell cycle arrest at specific checkpoints, a phenomenon that is readily detectable with this technique. nih.gov
Furthermore, flow cytometry is a standard method for quantifying apoptosis. nih.govresearchgate.net Assays such as Annexin V/Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govresearchgate.net Hsp90 inhibitors are known to induce apoptosis, which can be observed as an increase in the Annexin V-positive cell population or an accumulation of cells in the sub-G1 phase of the cell cycle, representing cells with fragmented DNA. nih.gov
In Vivo Preclinical Models
Following promising in vitro results, the anti-tumor activity of this compound is evaluated in living organisms using preclinical models.
Establishment and Characterization of Human Tumor Xenograft Models (e.g., NCI-N87 SCID mice)
Human tumor xenograft models are a cornerstone of preclinical cancer research, allowing for the study of a compound's efficacy in a complex biological system. nih.govnih.govpharmacologydiscoveryservices.com These models are typically developed by subcutaneously or orthotopically implanting human cancer cells into immunocompromised mice, such as Severe Combined Immunodeficient (SCID) mice. nih.govnih.gov
The NCI-N87 human gastric cancer cell line has been used extensively to create xenograft models for testing this compound. medchemexpress.comselleck.cn The NCI-N87 cell line is derived from a poorly differentiated gastric carcinoma and is characterized by the amplification of the HER2 (ERBB2) gene, making it a clinically relevant model. xenograft.netaltogenlabs.com Once the implanted cells grow into established tumors in the SCID mice, the efficacy of the test compound can be evaluated by monitoring tumor growth over time. medchemexpress.comxenograft.net Studies have successfully established NCI-N87 xenografts in SCID mice and have demonstrated the potent in vivo anti-tumor efficacy of this compound in this model. medchemexpress.comnih.gov
Table 3: In Vivo Xenograft Model for this compound Efficacy Studies
Parameter | Description | Source(s) |
---|---|---|
Cell Line | NCI-N87 | medchemexpress.comselleck.cnxenograft.net |
Cancer Type | Human Gastric Carcinoma | xenograft.netaltogenlabs.com |
Mouse Strain | SCID (Severe Combined Immunodeficient) Mice | medchemexpress.comnih.gov |
Implantation | Subcutaneous or Intraperitoneal | medchemexpress.comnih.gov |
Outcome | Demonstrated potent antitumor efficacy of this compound. | medchemexpress.comselleck.cn |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models have been crucial in characterizing the profile of this compound, a potent and orally active Heat shock protein 90 (Hsp90) inhibitor. Preclinical assessments in mouse models have demonstrated that this compound possesses high oral bioavailability, with a reported value of 44.0% (F=44.0%). This favorable pharmacokinetic property ensures adequate systemic exposure after oral administration, a key feature for its development.
The relationship between drug exposure and therapeutic effect was investigated in a human NCI-N87 gastric cancer xenograft model. In these in vivo studies, this compound exhibited potent antitumor efficacy, achieving a tumor growth inhibition of 136%. While detailed PK/PD mathematical models are not extensively described in the reviewed literature, these findings establish a clear link between the compound's concentration in the body and its biological activity, validating its potential in oncology. The success in xenograft models provides a quantitative framework for predicting efficacious exposure targets.
Table 1: Preclinical Efficacy and Bioavailability of this compound
Parameter | Animal Model | Finding | Source |
---|---|---|---|
Oral Bioavailability (F) | Mouse | 44.0% | |
Antitumor Efficacy (Tumor Growth Inhibition) | NCI-N87 Gastric Cancer Xenograft | 136% |
Structural Biology and Computational Chemistry
The mechanism of action of this compound has been elucidated through a combination of structural biology and computational chemistry techniques. These methods have confirmed that the compound targets the N-terminal domain (NTD) of Hsp90, a critical region for its function. nih.govnih.gov Hsp90 is an ATP-dependent molecular chaperone essential for the stability and function of numerous client proteins involved in tumor cell growth and survival. nih.gov this compound acts as a competitive inhibitor, binding to the ATP-binding pocket in the NTD, which leads to the degradation of oncogenic client proteins. oncotarget.com
X-ray Crystallography for Ligand-Protein Complex Determination
X-ray crystallography is a definitive technique for visualizing the precise interactions between a ligand and its protein target at an atomic level. aacrjournals.org For Hsp90 inhibitors, determining the co-crystal structure is vital for understanding binding modes and guiding further drug design. While a specific Protein Data Bank (PDB) ID for a this compound-Hsp90 complex is not cited in the available literature, studies indicate that its binding mode is well-understood. Research on related compounds suggests that triazine derivatives like this compound occupy the ATP pocket in a manner similar to the natural product inhibitor geldanamycin (B1684428). oncotarget.com This understanding, likely derived from crystallographic analysis during its development, confirms that this compound effectively engages its target site within the N-terminal domain of Hsp90.
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real time. nih.govscience.gov This methodology has been employed to quantify the binding affinity and kinetics of this compound to its target, Hsp90. SPR assays revealed that this compound exhibits a superior and high-affinity binding to the N-terminal domain of the Hsp90α isoform. nih.gov The dissociation constant (Kd), a measure of binding affinity, was determined to be in the sub-nanomolar range, highlighting the compound's potency. Different studies have reported highly consistent Kd values, confirming the strong interaction between this compound and its target. nih.gov
Table 2: Kinetic Binding Affinity of this compound for Hsp90α
Parameter | Value | Target | Method | Source |
---|---|---|---|---|
Dissociation Constant (Kd) | 0.52 nM | N-terminal Hsp90α | Surface Plasmon Resonance | |
Dissociation Constant (Kd) | 0.48 nM | Hsp90 | Surface Plasmon Resonance | nih.gov |
Molecular Docking and Dynamics Simulations for Interaction Prediction
Computational methods such as molecular docking and dynamics simulations are integral to modern drug discovery, allowing for the prediction and analysis of ligand-protein interactions. genecards.orgnih.gov The development of this compound from a lead compound involved a structure-guided approach to optimize properties including affinity, solubility, and metabolic stability. Molecular modeling studies of related Hsp90 inhibitors have been used to demonstrate the binding potential within the N-terminal ATP pocket and rationalize interactions with key residues like Asp93 and Thr184. nih.gov Although specific docking and simulation studies for this compound are not detailed in the provided sources, its design process was informed by in silico evaluation of Hsp90 complex structures, a strategy that rapidly identifies specific ligands with high efficiency.
Quantum Chemistry Calculations in Drug Design
Quantum chemistry calculations provide a deeper understanding of the electronic properties of molecules, which can be critical for optimizing ligand-protein interactions and reactivity in drug design. nih.gov These methods can accurately predict molecular geometries, charge distributions, and reaction energies. However, based on the reviewed scientific literature, specific applications of quantum chemistry methods in the design or optimization of this compound have not been publicly detailed.
Biomarker Discovery and Validation
The inhibition of Hsp90 by this compound leads to the proteasomal degradation of a wide array of oncogenic "client proteins" that depend on Hsp90 for their conformational stability and function. nih.govoncotarget.com The levels of these client proteins serve as direct pharmacodynamic biomarkers, providing evidence of target engagement and downstream biological effects in both preclinical and clinical settings. researchgate.netresearchgate.net
Research has shown that treatment with this compound effectively reduces the protein levels and phosphorylation status of several key Hsp90 client proteins. nih.gov Validation studies in various cancer cell lines have demonstrated the degradation of critical signaling proteins, confirming the compound's mechanism of action. oncotarget.com These biomarkers are essential for assessing the biological activity of the drug and may help in identifying tumor types that are most likely to respond to treatment.
Table 3: Validated Pharmacodynamic Biomarkers for this compound Activity
Biomarker (Client Protein) | Function | Effect of this compound | Source |
---|---|---|---|
HER2 (ErbB2) | Receptor Tyrosine Kinase | Degradation | oncotarget.com |
EGFR | Receptor Tyrosine Kinase | Degradation | oncotarget.com |
BCR-ABL | Fusion Tyrosine Kinase | Degradation | oncotarget.com |
AKT | Serine/Threonine Kinase | Degradation | oncotarget.com |
RAF-1 | Serine/Threonine Kinase | Degradation | oncotarget.com |
CDK4 | Cyclin-Dependent Kinase | Degradation | oncotarget.com |
CDK6 | Cyclin-Dependent Kinase | Degradation | oncotarget.com |
Identification of Predictive Biomarkers for Therapeutic Response
A critical aspect of developing targeted cancer therapies like Hsp90 inhibitors is the identification of predictive biomarkers. These are measurable characteristics that can indicate whether a patient's tumor will respond to a specific treatment. For the class of Hsp90 inhibitors, research has focused on proteomic techniques and the expression levels of specific client proteins or related pathway components to predict sensitivity. nih.govmdpi.com
While extensive research has been conducted to find predictive biomarkers for various Hsp90 inhibitors, such as geldanamycin and radicicol (B1680498) derivatives, specific studies detailing predictive biomarkers for this compound are not extensively covered in publicly available literature. mdpi.com Research into other Hsp90 inhibitors has shown that the basal abundance of certain proteins can correlate with sensitivity or resistance. For instance, in lung adenocarcinoma cell lines, lactate (B86563) dehydrogenase B (LDHB) was associated with sensitivity to geldanamycin derivatives, while higher levels of proteins in the p53 pathway were linked to resistance. mdpi.com In a broad analysis across multiple tumor types, HER2-positive status was strongly correlated with clinical benefit from Hsp90 inhibitors, suggesting it may be a sensitive biomarker for this class of drugs. nih.gov Such methodologies provide a framework for potential future studies to identify and validate predictive biomarkers specifically for this compound.
Analysis of Changes in Hsp90 Client Proteins and Heat Shock Proteins (e.g., HSP70, HSP27)
The primary mechanism of Hsp90 inhibitors involves disrupting the chaperone's function, leading to the misfolding and subsequent degradation of its "client" proteins, many of which are key oncogenic drivers. nih.gov Research confirms that the efficacy of this compound is linked to its ability to reduce the phosphorylation and protein levels of several Hsp90 client proteins. researchgate.netnih.gov This degradation is typically mediated by the ubiquitin-proteasome pathway. nih.gov
A common consequence of Hsp90 inhibition is the induction of a heat shock response (HSR), which involves the upregulation of other heat shock proteins, notably HSP70 and HSP27. oncotarget.com This is a cellular defense mechanism, as HSP70 and HSP27 have anti-apoptotic properties that can counteract the inhibitor's effects. nih.govoncotarget.com While the specific impact of this compound on HSP70 and HSP27 levels is not detailed in the available search results, the analysis of these proteins is a standard method for evaluating the cellular response to Hsp90 inhibitors. For example, the Hsp90 inhibitor BIIB021 was shown to induce the degradation of client proteins like HER-2 and Akt while simultaneously up-regulating the expression of HSP70 and HSP27. selleck.co.jp
The table below lists some of the major Hsp90 client proteins that are fundamentally affected by Hsp90 inhibition and are therefore relevant to the mechanism of action of compounds like this compound.
Category | Hsp90 Client Proteins |
Kinases | Akt, HER-2/ErbB2, Raf-1, CDK4 |
Transcription Factors | Mutant p53, Hypoxia-inducible factor-1α (HIF-1α) |
Other | Telomerase, Androgen Receptor, Estrogen Receptor |
This table represents a selection of key Hsp90 client proteins. The interaction of Hsp90 inhibitors like this compound leads to the destabilization and degradation of these proteins.
The table below summarizes the in vitro activity of this compound against specific human cancer cell lines.
Cell Line | Cancer Type | IC50 |
HCT116 | Colorectal Cancer | 0.098 µM |
NCI-N87 | Gastric Cancer | 0.066 µM |
Data sourced from a study analyzing the in vitro cell growth inhibition by this compound. nih.gov
Translational Outlook and Future Research Directions for Ch5138303
Addressing Mechanisms of Resistance to Hsp90 Inhibitors
Despite the promising initial efficacy of Hsp90 inhibitors, the development of drug resistance remains a significant challenge in cancer therapy mdpi.com. Understanding and overcoming the mechanisms of resistance is crucial for the continued development and successful application of CH5138303.
Mechanisms of resistance to Hsp90 inhibitors are complex and can involve several factors. One major contributor is the activation of the heat shock response, which leads to increased levels of other pro-survival chaperones like Hsp27 and Hsp70 nih.gov. Hsp90 is a negative regulator of Heat Shock Factor 1 (HSF1), and its inhibition can lead to the activation of HSF1 and subsequent induction of heat shock proteins nih.gov. Elevated levels of HSPs are typically associated with drug resistance and poor clinical outcomes mdpi.com. Studies have shown that HSF1 activation can confer resistance to Hsp90 inhibitors through mechanisms such as up-regulating sequestosome 1 and promoting autophagic flux mdpi.com.
Another potential mechanism of acquired resistance involves low activity of NQO1, an enzyme that can affect the activity of some Hsp90 inhibitors like 17-AAG mdpi.com. Resistance stemming from low NQO1 activity might be overcome by using different Hsp90 inhibitors mdpi.com. Furthermore, different Hsp90 inhibitors may encounter distinct resistance mechanisms. For example, the expression of SLC7A11 has been shown to correlate negatively with the growth inhibitory potency of geldanamycin (B1684428) but not its analog 17-AAG, suggesting differential dependence on reactive oxygen species (ROS) for cytotoxicity mdpi.com.
Future research directions for this compound in this area should focus on identifying the specific resistance mechanisms that emerge following treatment with this particular compound. This could involve in vitro studies using cell lines that develop acquired resistance to this compound, as well as analyzing samples from preclinical models or future clinical trials from patients who experience disease progression on this compound therapy. Understanding these mechanisms at a molecular level will be critical for developing strategies to circumvent resistance, such as identifying biomarkers predictive of resistance or designing rational combination therapies.
Exploration of this compound in Other Therapeutic Areas Beyond Oncology (e.g., Inflammatory Bowel Disease, Neurodegenerative Diseases)
While Hsp90 inhibitors have primarily been investigated in oncology due to the elevated levels of Hsp90 in cancer cells and its role in stabilizing oncoproteins, Hsp90 also plays roles in other cellular processes relevant to non-oncological diseases mdpi.comnih.gov. The exploration of this compound in therapeutic areas beyond cancer, such as Inflammatory Bowel Disease (IBD) and neurodegenerative diseases, represents a potential avenue for future research.
Inflammatory Bowel Disease and neurodegenerative diseases are complex conditions with underlying mechanisms that might involve protein misfolding, aggregation, and inflammation, processes where chaperones like Hsp90 could play a role gutnliver.orgescholarship.orgfrontiersin.orgnih.gov. While the search results highlight the association between IBD and neurodegenerative diseases and the potential of immunomodulatory agents or cannabinoids in these areas, there is no direct mention of this compound being explored for these specific indications in the provided snippets gutnliver.orgescholarship.orgfrontiersin.orgnih.govmdpi.com.
However, Hsp90 inhibitors in general have been explored for non-oncology applications. For instance, Hsp90 inhibitors have shown potential in enhancing the efficacy of antifungals, particularly against drug-resistant strains, by disrupting fungal stress tolerance researchgate.net. This suggests a broader role for Hsp90 in cellular stress responses across different biological contexts.
Future research could investigate the therapeutic potential of this compound in IBD and neurodegenerative diseases by exploring its effects on relevant cellular pathways and disease models. This would require a thorough understanding of the specific roles of Hsp90 and its client proteins in the pathogenesis of these conditions and whether modulating Hsp90 activity with this compound could offer a therapeutic benefit. Preclinical studies using in vitro and in vivo models of IBD and neurodegenerative diseases would be necessary to evaluate the efficacy and mechanisms of action of this compound in these contexts.
Development of Advanced Delivery Systems and Formulations for Optimized Efficacy
Optimizing the delivery and formulation of this compound is an important aspect of its translational development to potentially improve its efficacy, bioavailability, and target tissue accumulation while minimizing off-target effects. The search results indicate that delivery systems like nanoparticles are being explored for other Hsp90 inhibitors to improve their therapeutic profile mdpi.com.
For example, nanoparticles containing Hsp90 inhibitors have been investigated for treating colitis-associated cancer, showing enhanced efficacy and reduced systemic exposure mdpi.com. Another study explored nanoparticles containing both docetaxel (B913) and radicicol (B1680498), an Hsp90 inhibitor, for breast cancer treatment, demonstrating optimized re-priming of NK cells and controlled drug release mdpi.com. Encapsulating Hsp90 inhibitors into nanoporphyrins has also been reported for dual-modal photothermal and photodynamic therapy mdpi.com. Bovine serum albumin (BSA) nanoparticles have been used as carriers for Hsp90 inhibitors like luminespib (B612032) in in vitro cancer therapy studies mdpi.com.
While these examples pertain to other Hsp90 inhibitors, they highlight the potential of advanced delivery systems for this class of compounds. Future research for this compound could focus on developing similar or novel delivery systems tailored to its specific properties. This could include nanoparticle formulations, liposomal delivery, or other advanced drug delivery technologies aimed at improving its pharmacokinetic profile, increasing its concentration at the site of disease (e.g., tumor tissue), and potentially reducing systemic toxicity. Research in this area would involve formulation studies, characterization of the drug-loaded delivery systems, and preclinical evaluation of their efficacy and safety.
Furthermore, exploring different routes of administration and developing formulations suitable for those routes could also be part of future research directions. The goal is to ensure that this compound reaches its target effectively and safely.
Identification of Novel Combination Partners for Enhanced Therapeutic Outcomes
Combining Hsp90 inhibitors with other therapeutic agents is a promising strategy to enhance anti-tumor activity, overcome resistance, and potentially reduce the required dose of each agent, thereby minimizing toxicity. The identification of rational combination partners for this compound is a key area for future research.
Hsp90 chaperones a wide array of client proteins involved in various signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis mdpi.comnih.gov. Inhibiting Hsp90 can simultaneously affect multiple oncogenic pathways, making it a suitable partner for combination therapies targeting specific nodes in these pathways or utilizing different mechanisms of action.
The search results mention the potential for combination therapeutics with geldanamycin derivatives mdpi.com. Additionally, the concept of targeted protein degradation using chimeric molecules that bind to the Hsp90/Hsp70 chaperone complex is being explored for anticancer therapy, either as single agents or in combination with other anticancer drugs google.com. These chimeric molecules, referred to as T-PEACH (tumor-targeted protein degradation chimera), demonstrate selective retention in tumors due to binding affinity to the overexpressed Hsp90/Hsp70 complex google.com. This compound is listed as an exemplary Hsp90 inhibitor that can be part of such chimeric molecules google.com. This suggests a potential future direction for this compound in the context of targeted protein degradation strategies.
Identifying optimal combination partners for this compound will likely involve preclinical studies evaluating combinations with various classes of anti-cancer agents, such as chemotherapy drugs, targeted therapies (e.g., kinase inhibitors), immunotherapy agents, or other investigational compounds. These studies would aim to identify synergistic interactions and understand the underlying mechanisms of enhanced efficacy. Biomarkers predictive of response to combination therapy would also be a crucial area of investigation to guide patient selection in future clinical trials.
Strategies for Clinical Development and Patient Stratification in Future Trials
Strategic clinical development and patient stratification are essential for the successful translation of this compound into clinical practice. This involves designing clinical trials that can effectively evaluate the efficacy and safety of this compound, identify the patient populations most likely to benefit, and determine the optimal therapeutic approach.
The search results highlight the increasing importance of incorporating genomics and biomarkers into clinical trials to account for variability in drug response and stratify patients frontlinegenomics.comswissbiotech.org. Identifying genomic biomarkers associated with clinical outcomes can help optimize patient therapy and design more efficient studies frontlinegenomics.com. Patient stratification based on genetic differences or composite biosignatures (combinations of biomarkers) can help identify the best candidates for a trial, potentially accelerating trials and eliminating ineffective therapies earlier frontlinegenomics.comswissbiotech.org.
For this compound, future clinical development strategies should consider incorporating biomarker-driven patient stratification. This could involve identifying Hsp90 client protein profiles, genetic alterations, or other molecular markers that are predictive of response to this compound. Preclinical research would be necessary to validate these potential biomarkers.
Clinical trial designs could include enrichment strategies to select patient populations more likely to respond based on identified biomarkers worldwide.com. Adaptive trial designs, which allow for modifications based on accumulating data, could also be employed to optimize the evaluation of this compound swissbiotech.org. Furthermore, the use of advanced technologies like machine learning and AI in clinical trial planning and patient identification and stratification is becoming increasingly relevant, particularly in complex diseases or rare populations worldwide.comappliedclinicaltrialsonline.compremier-research.com.
Translational pharmacokinetic/pharmacodynamic (PKPD) modeling can also play a crucial role in clinical development by providing a quantitative assessment of in vivo drug potency and mechanistic insights, helping to translate preclinical findings to the clinical setting researchgate.net.
Q & A
Q. What experimental assays are recommended to validate Hsp90 inhibition by CH5138303 in vitro?
this compound’s inhibitory activity against Hsp90 is quantified using fluorescence polarization (FP) assays or surface plasmon resonance (SPR) to measure its binding affinity (Kd = 0.48 nM) . Researchers should include positive controls (e.g., geldanamycin derivatives) and negative controls (e.g., DMSO-only treatments) to confirm specificity. Dose-response curves across a concentration range (e.g., 0.1–100 nM) are critical to determine IC50 values and validate reproducibility .
Q. How do researchers standardize this compound treatment concentrations in cancer cell line studies?
Optimal concentrations depend on cell type and assay duration. For cytotoxicity studies, start with a range of 10–500 nM, adjusting based on viability assays (e.g., MTT or Annexin V staining). Pre-treat cells for 24–48 hours to observe downstream effects on Hsp90 client proteins (e.g., AKT, HER2) via Western blot . Include vehicle controls and replicate experiments to account for batch variability .
Q. What are the primary pharmacokinetic parameters to assess when administering this compound in vivo?
Key parameters include oral bioavailability, plasma half-life, and tissue distribution. Use LC-MS/MS to measure plasma concentrations over time in rodent models. Compare tumor vs. healthy tissue uptake to evaluate selectivity. Monitor metabolites via HPLC to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across different cancer models?
Contradictions may arise from tumor microenvironment heterogeneity or compensatory pathways (e.g., heat shock factor 1 upregulation). Apply multi-omics approaches (proteomics, transcriptomics) to identify resistance mechanisms. Use isogenic cell lines to isolate genetic variables and validate findings in patient-derived xenografts (PDX) . Statistical tools like ANOVA with post-hoc tests help distinguish biological variation from experimental noise .
Q. What methodologies optimize this compound delivery in drug-resistant tumors with poor vascularization?
Nanoformulation (e.g., liposomal encapsulation) improves tumor penetration. Validate delivery efficiency using fluorescently tagged this compound and intravital imaging. Combine with vascular normalization agents (e.g., anti-angiogenic drugs) to enhance uptake. Monitor efficacy via PET-CT with radiolabeled tracers .
Q. How should researchers design studies to investigate this compound’s synergy with immune checkpoint inhibitors?
Use syngeneic mouse models to evaluate T-cell infiltration post-treatment. Measure cytokine profiles (IL-6, IFN-γ) and PD-L1 expression in tumor tissue. Pair this compound with anti-PD-1/PD-L1 antibodies and compare survival outcomes vs. monotherapy. Apply Cox proportional hazards models to quantify synergistic effects .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects on apoptosis?
Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. For time-course apoptosis assays, mixed-effects models account for repeated measurements. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .
Q. How can researchers differentiate off-target effects of this compound in proteomic screens?
Combine CRISPR-Cas9 Hsp90 knockdowns with this compound treatment to identify overlapping vs. unique targets. Apply bioinformatics tools (STRING-DB, Gene Ontology) to cluster affected pathways. Use machine learning (random forests) to prioritize high-confidence targets .
Methodological Guidelines
- Experimental Design : Align with PICOT framework (Population: cancer cell line; Intervention: this compound dose; Comparison: standard inhibitors; Outcome: protein degradation; Timeframe: 24–72 hrs) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints and sample size justification .
- Data Reproducibility : Archive raw data (e.g., blot images, flow cytometry files) in FAIR-compliant repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.